An In-depth Technical Guide to the Chemical Structure and Tautomeric Forms of Thiourea
An In-depth Technical Guide to the Chemical Structure and Tautomeric Forms of Thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiourea, a structurally simple organosulfur compound, plays a significant role in various chemical and biological processes, including in the realms of medicinal chemistry and drug development. Its reactivity and interaction with biological targets are intrinsically linked to its chemical structure and, most notably, its capacity to exist in different tautomeric forms. This technical guide provides a comprehensive examination of the chemical structure of thiourea and its thione-thiol tautomerism. It consolidates quantitative structural data, details experimental protocols for the characterization of its tautomeric forms, and presents visual representations of the underlying chemical principles and experimental workflows.
Chemical Structure of Thiourea
Thiourea, with the chemical formula C(NH₂)₂S, is a planar molecule. The thione tautomer is the predominant form in the solid state and in most solutions.[1] The resonance delocalization of the nitrogen lone pairs into the C=S π-system results in a partial double bond character for the C-N bonds and a weaker C=S double bond compared to a typical thioketone.
Molecular Geometry
The geometry of the thione tautomer of thiourea has been extensively studied by X-ray and neutron diffraction. These studies confirm a planar C₂N₂S skeleton.
Table 1: Experimental and Computational Bond Lengths of Thiourea Tautomers
| Tautomer | Method | C=S / C-S (Å) | C-N (Å) | N-H (Å) | S-H (Å) |
| Thione | X-ray Crystallography[2] | 1.71 | 1.33 | - | - |
| Thione | DFT (B3LYP/6-311++G(d,p)) | 1.686 | 1.352, 1.344 | - | - |
| Thioenol | DFT (B3LYP/6-311++G(d,p)) | 1.76 (C-S) | 1.28, 1.38 | 1.01 | 1.36 |
Note: Computational data for the thioenol form is based on theoretical calculations and may vary depending on the computational method and basis set used.
Table 2: Experimental and Computational Bond Angles of Thiourea Tautomers
| Tautomer | Method | N-C-N (°) | N-C-S (°) | H-N-C (°) | C-S-H (°) |
| Thione | X-ray Crystallography | ~117 | ~121.5 | - | - |
| Thione | DFT (B3LYP/6-311++G(d,p)) | 118.5 | 120.8, 120.7 | - | - |
| Thioenol | DFT (B3LYP/6-311++G(d,p)) | 115.4 | 124.9 (N-C-S), 119.7 (N-C-S) | ~120 | ~95 |
Note: Angles for the thione form are averaged from crystallographic data. Computational data provides more specific values.
Table 3: Computational Dihedral Angles of Thiourea Tautomers
| Tautomer | Method | H-N-C-S (°) | H-N-C-N (°) |
| Thione | DFT (B3LYP/6-311++G(d,p)) | 0, 180 | 0, 180 |
| Thioenol | DFT (B3LYP/6-311++G(d,p)) | ~0, ~180 | ~0, ~180 |
Note: The planar nature of both tautomers results in dihedral angles close to 0° or 180°.
Tautomeric Forms of Thiourea
Thiourea exhibits thione-thiol tautomerism, existing in equilibrium between the thione form and the less stable thioenol (or isothiourea) form.[1] This equilibrium is crucial as the two tautomers display different chemical reactivities. The thione form acts as a good hydrogen bond donor, while the thioenol form possesses a nucleophilic sulfur atom.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is significantly influenced by the surrounding environment, including the solvent and pH.
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Solvent Polarity: In aqueous solutions, the thione form is predominant.[2] The equilibrium can be shifted towards the thioenol form in less polar organic solvents.
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pH: Protonation of thiourea occurs on the sulfur atom, stabilizing the thioenol-like structure of the resulting cation.[2]
Table 4: Tautomeric Equilibrium Constant (Kt = [Thiol]/[Thione]) of Thiourea in Different Solvents
| Solvent | Kt (approx.) | Reference |
| Water | 1.04 x 10⁻³ | [2] |
| Acetonitrile | Higher than in water | [3] |
| Dichloromethane | Higher than in water |
Note: Quantitative data for Kt in various organic solvents is sparse in the literature, but the trend indicates a higher proportion of the thioenol tautomer in less polar environments.
Experimental Protocols for Tautomerism Studies
The study of thiourea tautomerism relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. Proton (¹H) and Carbon-13 (¹³C) NMR are most commonly employed.
Detailed Protocol for ¹H NMR Analysis:
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Sample Preparation: Prepare a 5-10 mg/mL solution of thiourea in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Instrument Parameters:
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Spectrometer: A 400 MHz or higher field NMR spectrometer.
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Nucleus: ¹H.
-
Temperature: 298 K (or variable temperature studies to observe changes in equilibrium).
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Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
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Pulse Program: Standard single-pulse experiment.
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Number of Scans: 16-64, depending on the concentration.
-
-
Data Analysis:
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The protons of the -NH₂ groups in the thione form typically appear as a broad singlet in DMSO-d₆.[4][5]
-
The chemical shifts of the N-H and S-H protons in the thioenol form will be distinct.
-
Integration of the signals corresponding to each tautomer allows for the determination of their relative concentrations and the equilibrium constant.
-
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the characteristic functional groups of each tautomer.
Detailed Protocol for FT-IR Analysis:
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Sample Preparation:
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Solid State: Prepare a KBr pellet by grinding 1-2 mg of thiourea with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Solution: Prepare a 1-5% (w/v) solution in a suitable solvent (e.g., acetonitrile, dichloromethane) and use a liquid cell with an appropriate path length.
-
-
Instrument Parameters:
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Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
-
-
Data Analysis:
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Thione Form: Look for strong bands corresponding to N-H stretching (around 3400-3100 cm⁻¹), C-N stretching (around 1470 cm⁻¹), and the characteristic C=S stretching vibration (around 735 cm⁻¹).[6][7]
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Thioenol Form: The presence of this tautomer would be indicated by the appearance of a C=N stretching band (around 1600 cm⁻¹) and an S-H stretching band (around 2500 cm⁻¹, often weak).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis of the tautomeric mixture in solution.
Detailed Protocol for UV-Vis Analysis:
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Sample Preparation: Prepare a dilute solution of thiourea (e.g., 10⁻⁴ to 10⁻⁵ M) in the solvent of interest (e.g., water, ethanol, acetonitrile).
-
Instrument Parameters:
-
Spectrometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-400 nm.
-
Solvent: Use the same solvent for the blank as for the sample.
-
-
Data Analysis:
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information for the tautomeric form present in the crystalline state.
Detailed Protocol for Single-Crystal X-ray Diffraction:
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Crystal Growth: Grow single crystals of thiourea by slow evaporation of a saturated solution in a suitable solvent (e.g., water, ethanol).[10][11]
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Data Collection:
-
Diffractometer: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
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The diffraction data is processed to obtain the unit cell parameters and reflection intensities.
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The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
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Conclusion
A thorough understanding of the chemical structure and tautomeric behavior of thiourea is fundamental for researchers in chemistry and drug development. The predominance of the thione tautomer can be influenced by environmental factors, leading to a dynamic equilibrium with the thioenol form. This guide has provided a detailed overview of the structural parameters of both tautomers and outlined the key experimental protocols for their investigation. The application of these techniques will enable a more precise characterization of thiourea and its derivatives, facilitating the design of novel molecules with tailored chemical and biological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiourea - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
